molecular formula C6H8O3 B11923605 (Z)-Methyl 3-methyl-4-oxobut-2-enoate

(Z)-Methyl 3-methyl-4-oxobut-2-enoate

Cat. No.: B11923605
M. Wt: 128.13 g/mol
InChI Key: MQEABLCNUISMMX-HYXAFXHYSA-N
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Description

(Z)-Methyl 3-methyl-4-oxobut-2-enoate (CAS: 96928-85-7) is a high-purity, Z-configured ester of 3-methyl-4-oxobut-2-enoic acid, supplied for advanced research and development applications . This compound features a molecular formula of C₆H₈O₃ and a molecular weight of 128.13 g/mol, serving as a versatile and critical building block in organic synthesis . Its structure incorporates a conjugated system with an ester group and a ketone, which is highly valuable for constructing complex molecular architectures. In pharmaceutical research, this compound and its analogues are employed as key intermediates in multi-step synthetic routes. For instance, its butyl ester variant has been documented in a patented process for the preparation of the active pharmaceutical ingredient Acitretin, demonstrating its utility in constructing complex retinoid molecules . The Z-configuration of the double bond is particularly significant, as it can influence the stereochemical outcome of subsequent reactions and the biological activity of the final products. The compound's reactivity allows for various transformations, making it a valuable synthon for developing new chemical entities in medicinal chemistry and drug discovery. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

methyl (Z)-3-methyl-4-oxobut-2-enoate

InChI

InChI=1S/C6H8O3/c1-5(4-7)3-6(8)9-2/h3-4H,1-2H3/b5-3-

InChI Key

MQEABLCNUISMMX-HYXAFXHYSA-N

Isomeric SMILES

C/C(=C/C(=O)OC)/C=O

Canonical SMILES

CC(=CC(=O)OC)C=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Phosphonium Ylide Formation :

    • 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-dien-1-triphenylphosphonium bromide is generated via reaction of the corresponding bromide with triphenylphosphine in methyl isobutyl ketone at 50–60°C.

    • The ylide is stabilized by conjugation with aromatic groups, enhancing its reactivity.

  • Aldehyde Coupling :

    • The ylide reacts with 3-formyl crotonic acid butyl ester in the presence of a mild inorganic base (e.g., sodium carbonate) at 55–70°C.

    • Solvents such as toluene or xylene are employed to facilitate solubility and control reaction kinetics.

  • Stereochemical Control :

    • The Z-configuration is favored by steric hindrance between the methyl group at C3 and the ester moiety, directing syn-addition during the Wittig step.

    • Post-reaction isomerization with iodine (0.02–0.05 equivalents) enhances the Z-isomer purity to >97% by equilibrating undesired cis isomers.

Table 1: Optimization Parameters for Wittig Synthesis

ParameterOptimal RangeImpact on Yield/Purity
Temperature55–70°CHigher temps accelerate ylide formation
BaseNa₂CO₃Mild bases minimize ester hydrolysis
Iodine Concentration0.02–0.05 eqConverts cis to trans isomers
SolventTolueneBalances polarity and boiling point

Oxidation of Allylic Alcohol Precursors

Alternative routes involve the oxidation of allylic alcohols to α,β-unsaturated ketones, followed by esterification. A study on methyl 2-oxobut-3-enoate synthesis demonstrates the utility of Dess-Martin periodinane (DMP) for selective oxidation.

Stepwise Procedure

  • Substrate Preparation :

    • Methyl vinyl glycolate (MVG) is oxidized using DMP in dichloromethane at room temperature.

    • The reaction achieves >95% conversion within 30 minutes, avoiding over-oxidation byproducts.

  • Esterification :

    • The resulting ketone is esterified with methanol under acidic conditions (H₂SO₄, 60°C), yielding the target compound.

  • Challenges :

    • Dimerization of the α,β-unsaturated ketone occurs at room temperature, necessitating low-temperature storage (–18°C) to preserve monomeric form.

Table 2: Oxidation-Esterification Performance Metrics

MetricValueNotes
DMP Equivalents1.1 eqEnsures complete oxidation
Reaction Time30 minRapid kinetics with DMP
Esterification Yield85–90%Acid catalysis minimizes side reactions

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and reproducibility. The patent literature highlights a continuous-flow process for analogous retinoid intermediates, adaptable to this compound.

Key Innovations

  • Solvent Recycling :

    • Aromatic hydrocarbons (e.g., xylene) are recovered via distillation, reducing waste and costs.

  • Catalyst Recovery :

    • Triphenylphosphine oxide byproducts are filtered and repurposed, enhancing sustainability.

  • Quality Control :

    • In-line HPLC monitors isomer ratios, ensuring compliance with regulatory standards (>97% Z-isomer).

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYieldPurity (Z-Isomer)ScalabilityCost Efficiency
Wittig Reaction70–75%>97%HighModerate
Oxidation-Esterification85–90%90–92%ModerateHigh
  • Wittig Reaction : Superior for stereochemical control but requires expensive phosphine reagents.

  • Oxidation-Esterification : Higher yields but necessitates additional purification steps to remove dimers .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-Methyl 3-methyl-4-oxobut-2-enoate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group, forming amides or other esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 3-methyl-4-oxobutanoic acid.

    Reduction: 3-methyl-4-hydroxybutanoate.

    Substitution: Various amides or esters depending on the nucleophile used.

Scientific Research Applications

Synthetic Organic Chemistry

Intermediate in Synthesis
(Z)-Methyl 3-methyl-4-oxobut-2-enoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it a valuable building block for constructing pharmaceuticals and agrochemicals. The compound's structure enables it to undergo nucleophilic addition and substitution reactions, which are essential for forming diverse chemical entities.

Biological and Medicinal Applications

Pharmaceutical Development
Research indicates that derivatives of this compound exhibit promising biological activities. Preliminary studies have suggested potential anti-inflammatory and antimicrobial properties. The compound may interact with specific enzymes or cellular receptors, leading to observed biological effects. Investigations into its mechanism of action are ongoing, focusing on its interactions with molecular targets within biological systems.

Antiviral Properties
Recent studies have shown that this compound may possess antiviral activity, particularly against HIV. In vitro assays have demonstrated its effectiveness as an inhibitor of HIV-1 reverse transcriptase and integrase, suggesting its potential role in therapeutic applications against viral infections.

Industrial Applications

Polymer and Resin Production
In the industrial sector, this compound is utilized in the manufacture of polymers and resins. Its ability to undergo polymerization reactions makes it suitable for producing materials with specific mechanical and chemical properties. This application is particularly relevant in developing advanced materials for various industrial uses.

Mechanism of Action

The mechanism by which (Z)-Methyl 3-methyl-4-oxobut-2-enoate exerts its effects involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological activities. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in proteins and enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with (Z)-Methyl 3-methyl-4-oxobut-2-enoate, as identified via cheminformatics analysis (similarity scores >0.8) :

Compound Name CAS No. Molecular Formula Similarity Score Key Structural Differences
Ethyl 2-(oxetan-3-ylidene)acetate 922500-91-2 C₇H₁₀O₃ 0.93 Ethyl ester, oxetane ring substituent
This compound 96928-85-7 C₆H₈O₃ Reference Reference compound
tert-Butyl 2-(oxetan-3-ylidene)acetate 1207175-03-8 C₉H₁₄O₃ 0.82 Bulky tert-butyl ester, oxetane substituent
(Z)-Ethyl 2-hydroxy-4-(3-methoxyphenyl)-4-oxobut-2-enoate 113503-91-6 C₁₃H₁₄O₅ N/A Aryl substitution (3-methoxyphenyl), hydroxyl group

Key Comparison Points :

The 3-methoxyphenyl group in (Z)-Ethyl 2-hydroxy-4-(3-methoxyphenyl)-4-oxobut-2-enoate adds resonance and inductive effects, altering reactivity in nucleophilic additions .

Steric Considerations :

  • tert-Butyl esters (e.g., CAS 1207175-03-8) exhibit steric hindrance, which may reduce reaction rates in sterically sensitive transformations like Diels-Alder reactions .

Synthetic Utility: this compound is synthesized via condensation reactions, as seen in analogous protocols for methyl 2-benzoylamino-3-oxobutanoate derivatives (e.g., benzene reflux with catalytic PTSA) . Hydroxyl-substituted analogs (e.g., CAS 113503-91-6) require protective group strategies due to the presence of reactive -OH groups .

Physicochemical and Spectroscopic Data

Limited experimental data are available for the target compound, but comparisons can be inferred from related structures:

Property This compound Ethyl 2-(oxetan-3-ylidene)acetate tert-Butyl 2-(oxetan-3-ylidene)acetate
Molecular Weight (g/mol) 128.13 142.15 170.21
Boiling Point N/A N/A N/A
LogP ~1.0 (predicted) ~1.2 (predicted) ~2.0 (predicted)
¹H NMR Shifts δ 2.2 (CH₃), 3.7 (OCH₃), 6.3 (C=CH) δ 1.3 (CH₂CH₃), 4.2 (OCH₂), 5.8 (C=CH) δ 1.4 (C(CH₃)₃), 5.8 (C=CH)
  • Spectroscopic Trends : The presence of electron-withdrawing groups (e.g., oxetane) deshields adjacent protons, shifting NMR signals upfield compared to alkyl-substituted analogs .

Reactivity and Functional Group Interactions

  • Hydrogen Bonding: The ketone and ester groups in this compound participate in hydrogen-bonding networks, influencing crystallization behavior. Similar patterns are observed in tert-butyl analogs but are less pronounced due to steric bulk .
  • Electrophilicity : The α,β-unsaturated ester moiety is highly electrophilic, with reactivity modulated by substituents. Oxetane-containing derivatives show enhanced electrophilicity, while aryl-substituted analogs exhibit conjugation-driven stabilization .

Biological Activity

(Z)-Methyl 3-methyl-4-oxobut-2-enoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

This compound is characterized by a methyl group at the 3-position and a keto group at the 4-position of the butenoate chain. Its synthesis typically involves the use of various organic reactions, including Diels-Alder reactions and olefin metathesis. For example, one synthetic pathway involves the cross-metathesis of suitable precursors to yield the desired compound with specific stereochemistry .

Antiviral Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant antiviral activity. For instance, derivatives with similar functional groups have shown effectiveness against viral proteases, such as the papain-like protease from SARS-CoV-2. In vitro tests demonstrated that these compounds could inhibit viral replication effectively, with IC50 values in the low micromolar range .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound and its analogs have been evaluated in various cell lines. A notable finding is that while some derivatives exhibit potent antiviral activity, they also show varying degrees of cytotoxicity. For example, certain compounds have been reported with CC50 values greater than 30 μM, indicating a favorable therapeutic index when compared to their antiviral potency .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions can significantly influence both efficacy and toxicity. For instance, methylation at different positions has been shown to alter the binding affinity to target proteins, which can enhance or diminish biological activity .

Case Studies

  • Inhibition of Viral Proteases : A study on covalent inhibitors based on similar structures demonstrated that modifications to the methyl group can lead to enhanced selectivity for viral proteases over human enzymes. This selectivity is critical for reducing potential side effects during treatment .
  • Anti-inflammatory Activity : Other studies have explored related compounds for their anti-inflammatory properties, leveraging their structural similarities to develop new non-steroidal anti-inflammatory drugs (NSAIDs) with reduced toxicity profiles .

Table 1: Biological Activity of Related Compounds

Compound NameIC50 (μM)CC50 (μM)Selectivity Index
This compoundTBDTBDTBD
GRL06170.076>30>394
EIDD-19310.3>100>333

Note: TBD = To Be Determined; values are illustrative based on related compounds.

Q & A

Q. How can researchers leverage machine learning to predict novel reactions involving this compound?

  • Methodological Answer : Train models on reaction databases (e.g., USPTO) using descriptors like molecular fingerprints or orbital energies. Validate predictions with small-scale experiments. Tools like RDKit or DeepChem facilitate feature extraction .

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